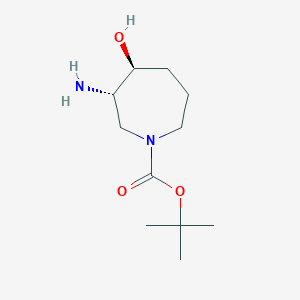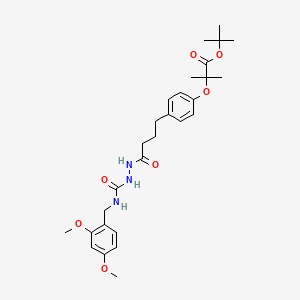![molecular formula C7H6ClN3O B12848896 (6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B12848896.png)
(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a chloro substituent at the 6-position and a hydroxymethyl group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyridine-3-carboxaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized using a suitable oxidizing agent to yield the triazole ring. The final step involves the reduction of the resulting compound to introduce the hydroxymethyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro substituent can be reduced to form the corresponding hydrogenated compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridine derivatives, which can have different functional groups depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as a pharmacophore in the development of new drugs. Its derivatives have been studied for their anticancer, antimicrobial, and anti-inflammatory properties .
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical modifications makes it valuable in the development of new materials with specific properties .
Wirkmechanismus
The mechanism of action of (6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and molecular targets can vary depending on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazolopyridine derivatives, such as:
- 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones
Uniqueness
What sets (6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chloro and hydroxymethyl groups allows for a wide range of chemical modifications, making it a highly versatile compound in various applications .
Eigenschaften
Molekularformel |
C7H6ClN3O |
|---|---|
Molekulargewicht |
183.59 g/mol |
IUPAC-Name |
(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C7H6ClN3O/c8-5-1-2-6-9-10-7(4-12)11(6)3-5/h1-3,12H,4H2 |
InChI-Schlüssel |
XYNYILIJXDTACH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NN=C(N2C=C1Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12848822.png)
![3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium formate](/img/structure/B12848831.png)







![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B12848876.png)


